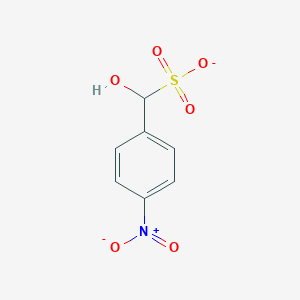![molecular formula C18H14ClN3OS2 B273814 2-[(4-chlorophenyl)imino]-3-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273814.png)
2-[(4-chlorophenyl)imino]-3-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)imino]-3-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one is a chemical compound that belongs to the class of thiazolidinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and agriculture.
作用機序
The mechanism of action of 2-[(4-chlorophenyl)imino]-3-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound may exert its biological activity through the inhibition of certain enzymes or signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-chlorophenyl)imino]-3-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one can modulate various biochemical and physiological processes in the body. For example, it has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, thereby exerting an anti-inflammatory effect. It has also been reported to inhibit the growth of certain cancer cells and induce apoptosis, leading to its potential use as an anticancer agent.
実験室実験の利点と制限
One of the major advantages of using 2-[(4-chlorophenyl)imino]-3-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one in lab experiments is its high potency and selectivity towards certain biological targets. However, one of the limitations is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on 2-[(4-chlorophenyl)imino]-3-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one. One of the potential directions is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of the compound's potential applications in the field of material science, such as the development of new sensors or catalysts. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
In conclusion, 2-[(4-chlorophenyl)imino]-3-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one is a promising compound with potential applications in various fields. Its high potency and selectivity towards certain biological targets make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 2-[(4-chlorophenyl)imino]-3-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one involves the reaction of 4-chloroaniline with 2-mercaptobenzothiazole in the presence of acetic acid to form 4-chloro-N-(2-benzothiazolyl)aniline. This intermediate compound is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form the final product.
科学的研究の応用
2-[(4-chlorophenyl)imino]-3-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have anti-inflammatory, antimicrobial, and anticancer properties. It has also been found to exhibit significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
特性
製品名 |
2-[(4-chlorophenyl)imino]-3-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C18H14ClN3OS2 |
分子量 |
387.9 g/mol |
IUPAC名 |
(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14ClN3OS2/c1-21-13-5-3-4-6-14(13)24-17(21)15-16(23)22(2)18(25-15)20-12-9-7-11(19)8-10-12/h3-10H,1-2H3/b17-15-,20-18? |
InChIキー |
LSBGHCSSHKLWGM-LPITYLLISA-N |
異性体SMILES |
CN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(C(=NC4=CC=C(C=C4)Cl)S3)C |
SMILES |
CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=NC4=CC=C(C=C4)Cl)S3)C |
正規SMILES |
CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=NC4=CC=C(C=C4)Cl)S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B273745.png)


![N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B273749.png)





![3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B273768.png)
![2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B273770.png)